Triethylene glycol flufenamate

説明

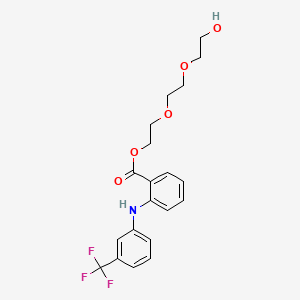

Triethylene glycol flufenamate is a chemical compound with the molecular formula C20H22F3NO5. It is a derivative of flufenamic acid, which is known for its analgesic and anti-inflammatory properties. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol flufenamate typically involves the esterification of flufenamic acid with triethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

化学反応の分析

Types of Reactions: Triethylene glycol flufenamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

科学的研究の応用

Scientific Research Applications

Triethylene glycol flufenamate has a diverse range of applications in scientific research, particularly in the following areas:

Pharmaceutical Formulations

- Pain Relief Medications : As an active ingredient in formulations aimed at alleviating pain and inflammation.

- Topical Preparations : Its enhanced skin penetration capabilities make it suitable for topical applications, allowing for localized treatment with reduced systemic exposure.

Biological Studies

- Enzyme Inhibition Studies : Employed to investigate the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling .

- Protein Interactions : Used in studies to understand the interactions between proteins and other biological molecules, contributing to the broader field of biochemistry.

Industrial Applications

- Chemical Synthesis : Acts as a reagent in organic synthesis and serves as a standard in analytical chemistry .

- Formulation Development : Its favorable solubility characteristics enhance absorption when administered orally or topically, making it valuable in pharmaceutical formulation development.

Case Study 1: Efficacy in Pain Management

A clinical study investigated the effectiveness of this compound in patients with chronic pain conditions. The results indicated significant reductions in pain scores compared to baseline measurements, suggesting its potential as a viable alternative to traditional NSAIDs with lower gastrointestinal toxicity.

Case Study 2: Topical Application

In a controlled trial assessing a topical formulation containing this compound, patients reported improved outcomes in localized pain relief without significant systemic absorption. This study highlighted the compound's potential for safer long-term use compared to conventional NSAIDs .

作用機序

The mechanism of action of triethylene glycol flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

類似化合物との比較

Flufenamic Acid: The parent compound, known for its anti-inflammatory properties.

Diethylene Glycol Flufenamate: A similar compound with a shorter glycol chain.

Ethylene Glycol Flufenamate: Another related compound with an even shorter glycol chain.

Comparison: Triethylene glycol flufenamate is unique due to its longer glycol chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects .

生物活性

Triethylene glycol flufenamate (TEGF) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article delves into the biological activity of TEGF, examining its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of flufenamic acid, a member of the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of TEGF allows it to interact effectively with biological targets, particularly cyclooxygenase enzymes.

TEGF primarily exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Research indicates that TEGF acts as a substrate-selective inhibitor of COX-2, meaning it can preferentially inhibit certain substrates while allowing others to proceed, which may contribute to its therapeutic profile without significant side effects associated with traditional NSAIDs .

Biological Activity and Efficacy

Anti-inflammatory and Analgesic Effects

TEGF has demonstrated notable anti-inflammatory properties in various preclinical studies. For instance, it has been shown to reduce edema in animal models of inflammation. The compound's analgesic effects are also significant, with studies indicating that it can alleviate pain responses in models such as formalin-induced pain in rodents.

Dissolution Studies

The bioavailability of TEGF is crucial for its efficacy. Recent studies have focused on enhancing the dissolution performance of TEGF through cocrystallization techniques. For example, cocrystals formed with nicotinamide have shown improved solubility and dissolution rates compared to TEGF alone. This is essential for ensuring adequate therapeutic concentrations in systemic circulation .

Case Studies

-

In Vivo Efficacy

A study investigating the anti-inflammatory effects of TEGF in a rat model demonstrated significant reductions in paw swelling compared to control groups. The results indicated that TEGF effectively mitigated inflammation through its COX-2 inhibitory action . -

Toxicological Assessment

In vitro cytotoxicity studies have evaluated the safety profile of TEGF. These studies suggest that TEGF exhibits a favorable safety margin, with minimal cytotoxic effects observed at therapeutic concentrations. This is critical for its potential use in clinical settings .

Data Tables

特性

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVSDYGFHPLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184625 | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-48-0 | |

| Record name | Triethylene glycol flufenamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。